Ethyl 4-(o-tolyl)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(o-tolyl)but-3-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a but-3-enoate chain, which is further substituted with a 2-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(o-tolyl)but-3-enoate can be achieved through several methods. One common approach involves the esterification of 4-(2-methylphenyl)but-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalytic systems and purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(o-tolyl)but-3-enoate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-methylphenyl)but-3-enoic acid.
Reduction: Formation of 4-(2-methylphenyl)but-3-en-1-ol.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Ethyl 4-(o-tolyl)but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(o-tolyl)but-3-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes and receptors in biological systems. The presence of the 2-methylphenyl group can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyl-3-butenoate
- 3-Methylbutyl (E)-2-methylbut-2-enoate
Comparison
Ethyl 4-(o-tolyl)but-3-enoate is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties compared to similar compounds. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl (E)-4-(2-methylphenyl)but-3-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)10-6-9-12-8-5-4-7-11(12)2/h4-9H,3,10H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBWBBNLJAJPJZ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=CC1=CC=CC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C=C/C1=CC=CC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.